2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate
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Overview
Description
. This compound belongs to the class of pyrazolo[4,3-b]pyridines and is recognized for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US10034861, Example 164 involves multiple steps, starting with the preparation of the pyrazolo[4,3-b]pyridine core. The key steps include:
Formation of the pyrazolo[4,3-b]pyridine core: This is typically achieved through cyclization reactions involving appropriate precursors.
Functionalization of the core: Introduction of the ethoxy-pyridyl, isopropyl, and methyl groups through various substitution reactions.
Attachment of the methylpyrazol-4-yl group: This step involves the use of methylpyrazole and appropriate coupling reagents to attach the group to the core structure.
Industrial Production Methods
Industrial production of US10034861, Example 164 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification processes: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
US10034861, Example 164: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties.
Scientific Research Applications
US10034861, Example 164: has several scientific research applications:
Chemistry: Used as a reference compound in the study of pyrazolo[4,3-b]pyridines and their derivatives.
Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of US10034861, Example 164 involves its interaction with specific molecular targets. It primarily acts as an inhibitor of phosphodiesterase 1B (PDE1B) . By inhibiting this enzyme, the compound can modulate various cellular pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
US10034861, Example 164: can be compared with other pyrazolo[4,3-b]pyridine derivatives:
Similar Compounds: Other compounds in this class include various substituted pyrazolo[4,3-b]pyridines with different functional groups.
Properties
Molecular Formula |
C24H32N4O3S |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate |
InChI |
InChI=1S/C24H32N4O3S/c1-7-30-24-18(9-8-11-25-24)19-13-20(32-12-10-21(29)31-14-15(2)3)23-22(26-19)17(6)27-28(23)16(4)5/h8-9,11,13,15-16H,7,10,12,14H2,1-6H3 |
InChI Key |
HVDCJFCTBUPVCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2=NC3=C(C(=C2)SCCC(=O)OCC(C)C)N(N=C3C)C(C)C |
Origin of Product |
United States |
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